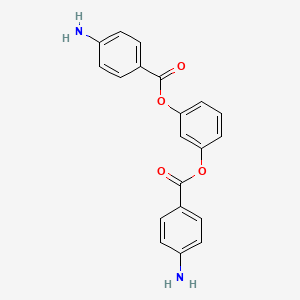

![molecular formula C15H12N4 B5520153 3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine CAS No. 23612-38-6](/img/structure/B5520153.png)

3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine derivatives and related compounds often involves multistep synthetic routes that may include condensation, cyclization, and functionalization reactions. For instance, derivatives of pyrrolopyridines have been efficiently synthesized through one-pot, three-component approaches involving N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds under mild conditions (Vilches-Herrera et al., 2013). Such methodologies highlight the versatility and synthetic accessibility of this chemical framework.

Molecular Structure Analysis

The molecular structure of 3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine derivatives often features significant interactions that influence their solid-state arrangement and properties. For example, structural studies have shown that C–H⋯N, C–H⋯π, and π⋯π interactions play crucial roles in the crystal packing of related compounds, demonstrating the importance of these non-covalent interactions in determining the molecular conformation and overall stability of the crystal structure (Lai et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine is influenced by its structural features, allowing for a range of chemical transformations. For example, bis(imino)pyridine cobalt complexes have shown activity in catalytic hydroboration reactions, demonstrating the potential of pyrrolopyridine derivatives in facilitating diverse chemical reactions with high selectivity and efficiency (Obligacion & Chirik, 2013).

Aplicaciones Científicas De Investigación

Catalytic Hydroboration with Anti-Markovnikov Selectivity

Research demonstrates the catalytic potential of bis(imino)pyridine cobalt complexes in hydroboration reactions. These complexes, by introducing pyrrolidinyl substituents, facilitate the hydroboration of sterically hindered substrates like 1-methylcyclohexene and α-pinene, achieving high activity and terminal selectivity under mild conditions. This reveals an effective strategy for hydrofunctionalization, highlighting the ability to position boron substituents at terminal positions of an alkyl chain, offering a method for remote C-H bond hydrofunctionalization (Obligacion & Chirik, 2013).

Importance in Crystal Packing and Intermolecular Interactions

The structural analysis of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows the influence of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing. These interactions lead to the formation of linear chains, layer structures, and 3D networks, depending on the isomer. This study sheds light on the role of relative disposition of pyridine and imine groups in intermolecular interactions due to their accessibility (Lai, Mohr, & Tiekink, 2006).

Application in Organic Synthesis and Catalysis

In the field of organic synthesis and catalysis, research has explored the use of pyrrolidine and its derivatives for catalyzing aldol and Knoevenagel condensations under solvent-free conditions. This approach for the formation of the olefinic (C=C) bond has shown high activity and excellent yields, indicating the potential of pyrrolidine derivatives in facilitating efficient and environmentally friendly synthetic processes (Song et al., 2016).

Enhancing Solar Cell Performance through Co-Sensitization

A study on dye-sensitized solar cells (DSSCs) introduced a pyridine-anchor co-adsorbent, enhancing the cell's performance by overcoming the absorption deficiency of N719 in the low wavelength region of the visible spectrum. This advancement in DSSC technology underscores the importance of co-sensitization in improving solar cell efficiency and offers a pathway for the development of more efficient renewable energy sources (Wei et al., 2015).

Propiedades

IUPAC Name |

3-(1H-pyrrolo[3,2-b]pyridin-3-ylmethyl)-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-3-12-14(16-5-1)10(8-18-12)7-11-9-19-13-4-2-6-17-15(11)13/h1-6,8-9,18-19H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQCZLFGONFWKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)CC3=CNC4=C3N=CC=C4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257320 |

Source

|

| Record name | 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23612-38-6 |

Source

|

| Record name | 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23612-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

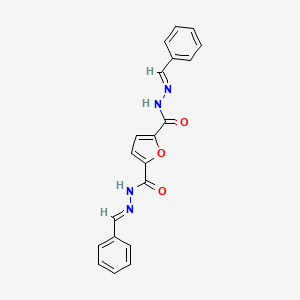

![7-isopropyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5520076.png)

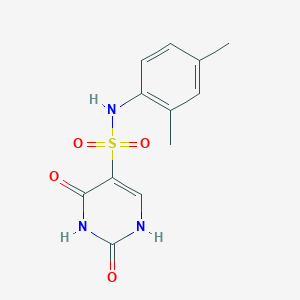

![(3R*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5520077.png)

![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)

![N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5520107.png)

![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)

![2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)

![8-(2,3-difluoro-4-methylbenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520126.png)

![3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5520133.png)

![1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5520145.png)

![N-[6-(4-morpholinyl)-4-pyrimidinyl]-N'-1-naphthylurea](/img/structure/B5520155.png)

![11H-indeno[1,2-b]quinoxalin-11-one thiosemicarbazone](/img/structure/B5520165.png)